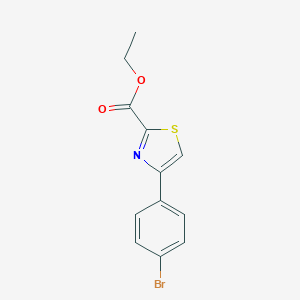

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)thiazole-2-carboxaldehyde. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The para -bromine atom on the phenyl ring facilitates nucleophilic substitution under catalytic or basic conditions. This reaction allows the introduction of various nucleophiles, enhancing molecular diversity.

Mechanistic Insight : The bromine’s electrophilic nature enables attack by nucleophiles via a two-step (addition-elimination) pathway. Palladium catalysts enhance reactivity in cross-coupling applications .

Suzuki-Miyaura Cross-Coupling

The bromophenyl group undergoes Suzuki coupling with arylboronic acids, enabling biaryl synthesis. This reaction is pivotal for constructing complex architectures.

Key Observation : Catalyst systems involving Xantphos ligands improve yields by stabilizing palladium intermediates .

Ester Hydrolysis and Derivatization

The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling further functionalization:

-

Amide Formation :

The acid reacts with amines (e.g., 4,4-difluorocyclohexylamine) using HCTU/HOBt to yield amides, critical for drug discovery .

Cyclization Reactions

The thiazole ring participates in cyclization to form fused heterocycles. For example:

-

Reaction with thiourea and iodine yields 2-aminothiazoles, which form Schiff bases with aldehydes .

-

Treatment with α-bromoketones generates extended thiazole derivatives via Hantzsch thiazole synthesis .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under radical or metal-free conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NIS (N-iodosuccinimide) | DMF, 120°C | Ethyl 4-(4-iodophenyl)thiazole-2-carboxylate |

| CuCl₂ | DMSO, 100°C | Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate |

Photocatalytic Reactions

Recent studies highlight the compound’s utility in visible-light-driven C–H functionalization. For instance, coupling with acrylates via iridium photocatalysts produces styrenated derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer and Anti-inflammatory Agents

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a critical intermediate in synthesizing several pharmaceuticals, particularly those targeting cancer and inflammation. Research has demonstrated its efficacy in developing compounds that inhibit specific cancer cell lines and reduce inflammatory responses. For instance, studies have shown that derivatives of thiazole compounds exhibit promising activity against various cancer types, including breast and colon cancers .

Case Study: SIRT2 Inhibitors

Recent research highlighted the discovery of thiazole-based SIRT2 inhibitors with significant anticancer properties. One compound demonstrated an IC50 value of 17.3 μM, indicating potential for further development as a therapeutic agent .

Agricultural Chemistry

Pesticide Formulations

In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control. Its effectiveness in enhancing crop protection has been documented, leading to increased agricultural productivity. The compound's ability to disrupt pest metabolic pathways makes it a valuable component in sustainable agriculture practices .

Material Science

Development of Advanced Materials

The compound plays a role in creating novel materials with enhanced properties such as thermal stability and chemical resistance. These materials are beneficial for various applications, including coatings and plastics. The unique structural characteristics of this compound allow for modifications that improve material performance under extreme conditions .

Biochemical Research

Biological Pathways and Mechanisms

Researchers employ this compound to investigate biological pathways and mechanisms. This research contributes to understanding disease mechanisms and identifying new therapeutic targets. The compound's interactions with enzymes and other biological molecules provide insights into metabolic processes, aiding drug design efforts .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in various analytical methods. Its use ensures accuracy and reliability in detecting and quantifying related compounds, which is crucial for quality control in pharmaceutical production .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for anticancer and anti-inflammatory agents; SIRT2 inhibitors research |

| Agricultural Chemistry | Used in pesticide formulations for effective pest control |

| Material Science | Development of advanced materials with improved thermal stability and chemical resistance |

| Biochemical Research | Studies biological pathways; aids in drug design |

| Analytical Chemistry | Standard reference material for accurate chemical analyses |

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, they may interact with various receptors and enzymes in the human body, contributing to their biological activities .

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV.

Abafungin: An antifungal drug used to treat fungal infections.

Tiazofurin: An antineoplastic drug used in cancer therapy.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

Activité Biologique

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antiviral, and antimicrobial activities, supported by various studies and data.

Chemical Structure

This compound features a thiazole ring, which is known for its presence in many biologically active compounds. The structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- In Vitro Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it exhibits significant antiproliferative activity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against flaviviruses.

Key Findings:

- Antiflaviviral Activity : In studies focused on flavivirus infections, derivatives of phenylthiazoles were shown to inhibit viral replication effectively. While specific data on this compound's activity against flaviviruses is limited, structural analogs suggest potential efficacy due to the thiazole moiety's ability to interact with viral proteins .

- Selectivity Index : Compounds similar in structure have demonstrated high selectivity indices (TI) in antiviral assays, indicating a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various pathogenic bacteria and fungi.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Time-Kill Assays : In time-kill assays, the compound exhibited bactericidal effects within 24 hours of exposure, further supporting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring and the phenyl group can significantly enhance or diminish activity.

| Modification | Effect on Activity |

|---|---|

| Bromination at para position | Increases anticancer potency |

| Alkyl substitution on thiazole | Enhances antimicrobial efficacy |

| Alteration of ester group | Impacts antiviral selectivity |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Anticancer Trials : A phase II trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced breast cancer, leading to further exploration in combination therapies .

- Antiviral Research : A study examining the effects of thiazole compounds on dengue virus indicated that modifications could lead to enhanced antiviral properties without increasing toxicity .

- Antimicrobial Investigations : Clinical isolates of resistant bacterial strains were treated with thiazole derivatives, resulting in significant reductions in bacterial load, suggesting potential applications in treating antibiotic-resistant infections .

Propriétés

IUPAC Name |

ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLHKIDYQWOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356441 | |

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-02-3 | |

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.